

Spectroscopic data (NMR, IR, Mass) of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Mercapto-4-hydroxy-5-cyanopyrimidine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Mercapto-4-hydroxy-5-cyanopyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **2-Mercapto-4-hydroxy-5-cyanopyrimidine** (CAS No. 23945-49-5). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from analogous structures and established spectroscopic principles to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features. This guide is designed to serve as a foundational reference for researchers involved in the synthesis, quality control, and application of this and related pyrimidine derivatives.

Introduction and Molecular Structure

2-Mercapto-4-hydroxy-5-cyanopyrimidine is a multifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental building block in numerous biologically active molecules. The accurate structural elucidation and confirmation of purity are paramount, for which spectroscopic methods are indispensable.

The structure of this molecule is complicated by the potential for tautomerism. The hydroxy and mercapto substituents can exist in keto-enol and thione-thiol forms, respectively. The molecule can therefore exist as several tautomers, with the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile form generally being the most stable in the solid state and in polar aprotic solvents like DMSO.

Caption: Tautomeric forms of **2-Mercapto-4-hydroxy-5-cyanopyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The analysis must consider the dominant tautomeric form, which in a solvent like DMSO- d_6 is expected to be the keto-thione form.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The use of DMSO- d_6 is recommended due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (NH, OH).
- **Instrument Setup:** Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument, for data acquisition.[\[1\]](#)
- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a longer acquisition time (1-2 hours) is typically required. An attached proton test (APT) or DEPT experiment can be run to differentiate between CH, CH_2 , CH_3 , and quaternary carbons.

Expected ^1H NMR Spectrum (500 MHz, DMSO- d_6)

The expected spectrum will feature a downfield aromatic proton and several broad, exchangeable protons corresponding to the N-H groups.

| Predicted Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment | Rationale & Notes |
|--|---------------|-------------------|------------|--|
| ~12.0 - 13.0 | Broad Singlet | 2H | N1-H, N3-H | The two N-H protons of the pyrimidine ring are expected to be broad due to quadrupole broadening and chemical exchange. Their downfield shift is characteristic of acidic protons in amides/thioamides. Similar compounds show NH protons in this region. ^[2] |
| ~8.1 - 8.3 | Singlet | 1H | C6-H | This is the only proton directly attached to the pyrimidine ring. It appears as a singlet and is significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the nitrile group. |

Note: The thiol (S-H) or enol (O-H) protons are not expected to be observed as distinct signals if the thione-keto form is the exclusive tautomer.

Expected ^{13}C NMR Spectrum (125 MHz, DMSO- d_6)

The ^{13}C NMR spectrum is crucial for confirming the carbon backbone and the presence of key functional groups.

| Predicted Chemical Shift (δ , ppm) | Carbon Assignment | Rationale & Notes |
|--|-------------------|--|
| ~175.0 | C2 (C=S) | The thiocarbonyl carbon is highly deshielded and typically appears in this region. |
| ~160.0 | C4 (C=O) | The carbonyl carbon of the amide is also significantly deshielded. |
| ~150.0 | C6 | This carbon is attached to a proton and is part of the aromatic-like system. |
| ~115.0 | C5-CN | The nitrile carbon is a quaternary carbon and has a characteristic chemical shift in this range. |
| ~95.0 | C5 | This quaternary carbon is shielded due to its position between the C=O and the C-CN bond. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, particularly in the solid state. The spectrum can offer strong evidence for the dominant tautomer.

Experimental Protocol: FT-IR Data Acquisition

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade KBr.
- **Pellet Formation:** Press the mixture in a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm^{-1} .^[1] A background spectrum of a pure KBr pellet should be subtracted.

Expected Characteristic IR Absorption Bands

The spectrum is expected to be dominated by absorptions from the N-H, C=O, and C≡N groups, confirming the keto-thione tautomer.

| Wavenumber (cm ⁻¹) | Vibration Type | Intensity | Functional Group | Notes |
|--------------------------------|-------------------|---------------|-----------------------|---|
| 3300 - 3100 | N-H Stretch | Medium, Broad | Amide/Thioamide (N-H) | Broad absorption due to hydrogen bonding is expected. Similar pyrimidines show NH stretching in this region.[3] |
| ~2220 | C≡N Stretch | Strong, Sharp | Nitrile (-CN) | This is a highly characteristic and reliable absorption for the nitrile group. [3] |
| ~1670 | C=O Stretch | Strong, Sharp | Amide (Keto form) | A strong carbonyl absorption is a key indicator of the keto tautomer.[3] |
| ~1550 | C=C / C=N Stretch | Medium-Strong | Pyrimidine Ring | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. |
| ~1200 | C=S Stretch | Medium-Strong | Thione | The thiocarbonyl stretch is often coupled with other vibrations and can be found in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrum Data Acquisition

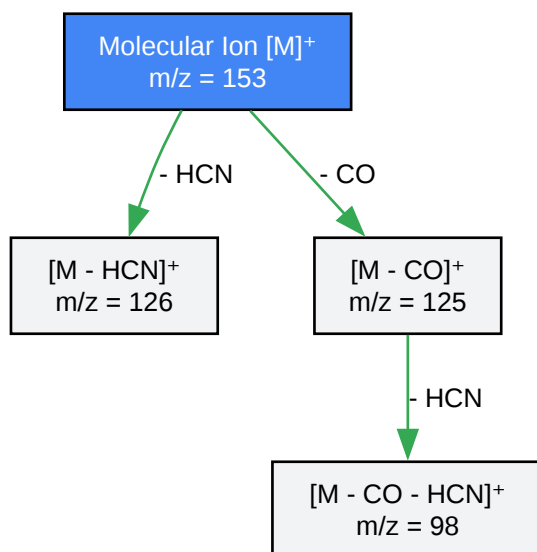
- **Ionization Method:** Electron Ionization (EI) is a common technique for relatively small, stable organic molecules. Electrospray ionization (ESI) can also be used, particularly for LC-MS analysis.
- **Mass Analyzer:** A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
- **Data Acquisition:** The sample is introduced into the ion source (e.g., via a direct insertion probe for EI) and ionized. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum

| m/z Value | Interpretation | Notes |
|-------------|--------------------|---|
| 153 | $[M]^+$ | The molecular ion peak, corresponding to the monoisotopic mass of $C_5H_3N_3OS$. [4] |
| 126 | $[M - HCN]^+$ | Loss of hydrogen cyanide from the pyrimidine ring is a common fragmentation pathway for cyanopyrimidines. |
| 125 | $[M - CO]^+$ | Loss of carbon monoxide from the keto group. |
| 98 | $[M - CO - HCN]^+$ | Subsequent loss of HCN following the loss of CO. |

Plausible Fragmentation Pathway

The fragmentation of pyrimidine derivatives often involves the systematic cleavage of the ring or the loss of substituents.



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Caption: A plausible EI fragmentation pathway for the title compound.

Conclusion

The spectroscopic characterization of **2-Mercapto-4-hydroxy-5-cyanopyrimidine** is defined by distinct features that confirm its complex structure. The NMR spectra are expected to reflect the dominant keto-thione tautomer in solution, characterized by two downfield N-H protons and a single C-H proton. The IR spectrum should prominently feature strong absorptions for the nitrile (C≡N) and carbonyl (C=O) groups. Finally, mass spectrometry will confirm the molecular weight with a molecular ion peak at m/z 153, followed by characteristic fragmentation patterns involving the loss of HCN and CO. This guide provides a robust predictive framework for the analysis of this compound, enabling researchers to confidently verify its synthesis and purity.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass) of 2-Mercapto-4-hydroxy-5-cyanopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185311#spectroscopic-data-nmr-ir-mass-of-2-mercapto-4-hydroxy-5-cyanopyrimidine]

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